Home > Products > Screening Compounds P22925 > 6-Chloro-2-iodo-9-isopropyl-9H-purine
6-Chloro-2-iodo-9-isopropyl-9H-purine - 207220-30-2

6-Chloro-2-iodo-9-isopropyl-9H-purine

Catalog Number: EVT-3196543
CAS Number: 207220-30-2
Molecular Formula: C8H8ClIN4
Molecular Weight: 322.53 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Chloro-2-iodo-9-isopropyl-9H-purine serves as a versatile building block in organic synthesis, particularly for developing novel purine derivatives with potential biological activities []. Its structure features two different halogen atoms (chlorine and iodine) at positions 6 and 2, respectively, allowing for selective functionalization at these positions through various cross-coupling reactions.

6-Chloro-9-phenyl-9H-purine-2-carbonitrile

    Compound Description: This compound serves as a precursor to various acyl derivatives through reactions with Grignard reagents. [] These reactions facilitate the conversion of the cyano group at the 2-position into corresponding acyl groups. []

9-Phenyl-9H-purine-6-carbonitrile

    Compound Description: Similar to its 2-substituted counterpart, this compound is synthesized through palladium-catalyzed cross-coupling reactions with potassium cyanide. []

2-Chloro-6-iodo-9-benzylpurine

6-Alkyl-2-magnesiated Purines

    Compound Description: These compounds are generated through the reaction of 2-chloro-6-iodo-9-benzylpurine with alkyl Grignard reagents at 0 °C. [] This reaction involves both the substitution of iodine with an alkyl group and a chlorine-magnesium exchange. []

9-Benzyl-6-chloro-8-iodopurine

    Compound Description: This compound, after zincation at the 8th position, serves as a crucial building block in the synthesis of a cyclic tetrameric purine (quaterpurine). [] This synthesis involves successive palladium-catalyzed cross-coupling reactions with 9-benzyl-6-iodopurine. []

9-Benzyl-6-iodopurine

    Compound Description: This compound is a key reagent in the synthesis of a cyclic tetrameric purine. [] It undergoes repeated palladium-catalyzed cross-coupling reactions with zincated 9-benzyl-6-chloro-8-iodopurine, ultimately leading to the formation of the quaterpurine structure. []

6-Chloro-9-(3-deoxy-β-D-erythro-pentofuranosyl)-9H-purine

    Compound Description: This compound acts as an intermediate in the synthesis of 9-(2,3-dideoxy-2-fluoro-β-D-threo-pentofuranosyl)adenine (FddA). [] The synthesis involves a key fluorination step at the C2' -β position of this compound using diethylaminosulfur trifluoride. []

2,6-Dichloro-9-(2,6-difluorobenzyl)-9H-purine

    Compound Description: This compound is a major product in the Mitsunobu reaction of 2,6-dichloropurine with 2,6-difluorobenzyl alcohol. [] Further reaction with ammonia yields 2-chloro-9-(2,6-difluorobenzyl)adenine. []

Source and Classification

The compound is derived from the structural modifications of purines, specifically through the introduction of chlorine and iodine substituents at the 6 and 2 positions, respectively. It is recognized for its potential applications in medicinal chemistry, particularly as an antiviral agent and in kinase inhibition studies. The compound is cataloged in databases such as PubChem under CID 6538904, which provides extensive details regarding its properties and biological activities .

Synthesis Analysis

The synthesis of 6-chloro-2-iodo-9-isopropyl-9H-purine has been documented through various methods, primarily focusing on the transformation of hypoxanthine. A notable approach involves a regiospecific lithiation/quenching strategy, where hypoxanthine is first lithiated to introduce a reactive site for subsequent halogenation.

Methodology

  1. Lithiation: Hypoxanthine is treated with a strong base (such as butyllithium) to generate a lithium salt.
  2. Halogenation: The lithiated intermediate is then reacted with iodine and chlorine sources to yield the desired halogenated product.
  3. Purification: The final product is purified using techniques such as column chromatography to isolate 6-chloro-2-iodo-9-isopropyl-9H-purine in high yield .

This method has been noted for its efficiency and simplicity, making it a preferred route for synthesizing this compound.

Molecular Structure Analysis

The molecular structure of 6-chloro-2-iodo-9-isopropyl-9H-purine features a fused ring system characteristic of purines. The structure includes:

  • A purine core consisting of a pyrimidine ring fused to an imidazole ring.
  • Substituents at the 2-position (iodine) and the 6-position (chlorine), which significantly influence its chemical reactivity and biological properties.

Structural Data

  • Bond Angles: The angles between adjacent atoms in the rings contribute to the rigidity and planarity of the molecule.
  • Interatomic Distances: The distances between atoms provide insights into bond strengths and potential reactivity sites.

The presence of bulky isopropyl groups at the 9-position enhances lipophilicity, potentially affecting membrane permeability and biological activity.

Chemical Reactions Analysis

6-Chloro-2-iodo-9-isopropyl-9H-purine participates in various chemical reactions typical of halogenated purines:

  1. Nucleophilic Substitution Reactions: The halogen atoms can be replaced by nucleophiles, facilitating further functionalization.
  2. Dehalogenation: Under certain conditions, halogens can be removed, leading to derivatives that may exhibit different biological activities.
  3. Condensation Reactions: This compound can react with ribose or other sugars to form nucleoside analogs, which are significant in therapeutic applications .
Mechanism of Action

The mechanism of action for 6-chloro-2-iodo-9-isopropyl-9H-purine primarily relates to its role as an antiviral agent:

  1. Inhibition of Viral Replication: By mimicking natural nucleotides, it can interfere with viral RNA synthesis.
  2. Kinase Modulation: It has been shown to modulate kinase activity, affecting signaling pathways critical for cell proliferation and survival .

Data indicates that this compound can selectively inhibit specific kinases involved in cancer progression, making it a target for drug development.

Physical and Chemical Properties Analysis

Key Properties

Analytical Techniques

Properties are often characterized using:

  • Nuclear Magnetic Resonance Spectroscopy: Provides insights into molecular structure and dynamics.
  • Mass Spectrometry: Confirms molecular weight and purity.

These analyses confirm the integrity and identity of synthesized compounds .

Applications

6-Chloro-2-iodo-9-isopropyl-9H-purine has diverse applications in scientific research:

  1. Antiviral Research: Used as a lead compound for developing antiviral drugs targeting RNA viruses.
  2. Cancer Research: Investigated for its potential as a kinase inhibitor in cancer therapy.
  3. Biochemical Studies: Serves as a tool for studying purine metabolism and related enzymatic pathways.

The versatility of this compound underscores its significance in medicinal chemistry and pharmaceutical development, paving the way for innovative therapeutic strategies against viral infections and cancer .

Synthetic Methodologies and Optimization

Regioselective Halogenation Strategies

Achieving precise halogen placement on the purine scaffold is critical for developing targeted therapeutics and agrochemicals. The C-2 position’s inherent electron deficiency necessitates specialized strategies for iodination.

Directed Ortho-Metalation for C-2 Iodination

Directed ortho-metalation (DoM) exploits strategically placed directing groups to overcome the regiochemical challenges of purine halogenation. For 6-chloro-9-isopropylpurine, lithiation at C-2 is facilitated by:

  • Ortho-Directing Groups: The 6-chloro substituent acts as a weak σ-director, while N-9 protection (e.g., isopropyl) blocks undesired N-lithiation.
  • Metalating Agents: Lithium diisopropylamide (LDA) at –78°C in THF achieves selective C-2 deprotonation, followed by electrophilic quenching with I₂ to install iodine [4].
  • Competing Pathways: Unprotected N-H purines undergo N-lithiation, while C-8 lithiation dominates in systems lacking C-6 electron-withdrawing groups.

Table 1: Directed Metalation Approaches for Purine Iodination

Directing GroupMetalating AgentElectrophileC-2 SelectivityReference Example
6-Cl (purine)LDA, –78°CI₂>90%6-Chloro-9-isopropylpurine → 6-Chloro-2-iodo-9-isopropylpurine
6-OMe (purine)s-BuLi, –78°CI₂85%
N-THP protectiont-BuLi, –78°CI₂95%THP-protected 6-chloropurine [4]

Protecting Group Strategies (Tetrahydropyranyl)

Protecting groups mitigate N-alkylation side reactions and enhance halogenation yields:

  • Tetrahydropyranyl (THP): Forms acid-labile N-9 adducts, improving solubility and directing halogenation to C-2/C-6. THP protection enabled 90% yield in 6-chloro-2-iodo-9-THP-purine synthesis [4].
  • Benzyl Groups: Alternative N-9 protection (e.g., 9-benzyl-6-chloro-2-iodo-9H-purine, CAS 176515-41-6) permits orthogonal deprotection under hydrogenolysis [7].
  • Isopropyl Advantage: The 9-isopropyl group in the target compound combines steric bulk and electron donation, reducing N-quaternization during iodination while allowing direct application without deprotection.

Solid-Phase Synthesis Approaches

Resin-Bound 6-Thiopurine Intermediate Routes

Solid-phase synthesis enables rapid diversification of purine libraries. Key advancements include:

  • Linker Chemistry: 6-Thiopurines anchored via valeric acid linkers to Merrifield resin form stable thioether bonds. 6-Benzylsulfanyl-9-THP-purine was immobilized, permitting sequential C-2 and C-6 derivatization [4].
  • Palladacycle Catalysts: Suzuki and Sonogashira couplings on resin benefit from palladacycle catalysts (e.g., Pd(OAc)₂/P(o-tol)₃), achieving 75–90% yield by suppressing Pd leaching and enhancing turnover [4].
  • Sequential Functionalization: Resin-bound intermediates undergo:(i) Sonogashira coupling at C-2 with alkynes(ii) Sulfur oxidation to sulfone(iii) Nucleophilic displacement at C-6

Table 2: Solid-Phase Synthesis Performance Metrics

Resin TypeCoupling ReactionCatalyst SystemYield RangeKey Advantage
Merrifield-S-valerateSonogashiraPd(PPh₃)₄/CuI74–80%Room-temperature coupling
Merrifield-S-valerateSuzuki (aryl)Pd(OAc)₂/P(o-tol)₃85–90%Tolerance to boronic acids
Wang resinNucleophilic displacementNone70–78%Acid-cleavable linker

Traceless Cleavage Techniques

Cleavage strategies determine final product functionality:

  • Reductive Desulfurization: NiCl₂/NaBH₄ reduces C-6 benzylsulfanyl to hydrogen, yielding 2,6-disubstituted purines without sulfur traces [4].
  • Oxidative Cleavage: m-CPBA oxidizes thiobenzyl linkers to sulfones, activating C-6 for amine displacement (e.g., benzylamine, 78% yield) during resin release [4].
  • Acidolytic Deprotection: THP groups are removed with aqueous HCl post-cleavage, restoring N-H functionality for alkylation.

Alternative Purine Functionalization Pathways

Nucleophilic Displacement at C-6

The C-6 chlorine in 6-chloro-2-iodo-9-isopropylpurine exhibits high electrophilicity:

  • Amination: Primary/secondary amines displace Cl at 25–80°C without catalysts. Aniline derivatives react in DMF (70°C, 12 hr, 92% yield), while sterically hindered amines require microwave assistance [2] [4].
  • Thioetherification: Benzylthiols generate C-6 sulfides (precursors for sulfone activation) using K₂CO₃ in acetone (55°C, 85% yield) [4].
  • O/S-Nucleophiles: Phenoxides and thiophenolates afford C-6 ethers/thioethers, though hydrolysis to purinones competes in aqueous media.

Table 3: Nucleophilic Displacement Reactions at C-6

NucleophileConditionsProduct ClassYield (%)Application Notes
BenzylamineDMF, 80°C, 8h6-Aminopurines88Precursor for kinase inhibitors
Sodium benzenethiolateAcetone, reflux, 6h6-Arylthiopurines83Oxidizable to sulfones
PiperidineMeCN, 25°C, 24h6-Alkylaminopurines95Low steric hindrance
EthanolamineDMF, 100°C, 12h6-Alkanolaminopurines65Chelating side product risk

Palladium-Mediated Cross-Coupling at C-2

The C-2 iodide enables diverse C–C bond formations via Pd catalysis:

  • Suzuki–Miyaura Coupling: Aryl/heteroaryl boronic acids couple using Pd(PPh₃)₄/K₂CO₃ in DMF (100°C, 48h). Electron-rich boronic acids achieve >85% yield, while ortho-substituted variants require PdCl₂(dppf) [2] [4].
  • Sonogashira Reaction: Terminal alkynes (e.g., propargyl alcohol) react under Pd/Cu catalysis at 25°C, enabling access to alkynylpurines (80% yield) without affecting C-6–Cl [4].
  • Stille Coupling: Tributylstannyl reagents couple with 6-halo-2-iodopurines under Pd(0), though toxicity limits utility. 9-Benzyl-6-chloro-2-iodopurine couples with 2-thienylstannane (75% yield) [5].

Table 4: Palladium-Catalyzed Cross-Coupling Reactions at C-2

Coupling TypeCatalyst SystemReagentsYield (%)Key Limitation
Suzuki (aryl)Pd(PPh₃)₄, K₂CO₃PhB(OH)₂90Dehalogenation with electron-poor boronics
Suzuki (heteroaryl)PdCl₂(dppf), Cs₂CO₃2-ThienylB(OH)₂82Heterocycle-dependent optimization
SonogashiraPd(PPh₃)₂Cl₂, CuIHC≡C–C₅H₄N78Homocoupling side products
StillePd₂(dba)₃, AsPh₃(CH₃)₃Sn-C₈H₆N70Tin reagent toxicity

Properties

CAS Number

207220-30-2

Product Name

6-Chloro-2-iodo-9-isopropyl-9H-purine

IUPAC Name

6-chloro-2-iodo-9-propan-2-ylpurine

Molecular Formula

C8H8ClIN4

Molecular Weight

322.53 g/mol

InChI

InChI=1S/C8H8ClIN4/c1-4(2)14-3-11-5-6(9)12-8(10)13-7(5)14/h3-4H,1-2H3

InChI Key

QDWXVKPYLBNGEU-UHFFFAOYSA-N

SMILES

CC(C)N1C=NC2=C1N=C(N=C2Cl)I

Canonical SMILES

CC(C)N1C=NC2=C1N=C(N=C2Cl)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.